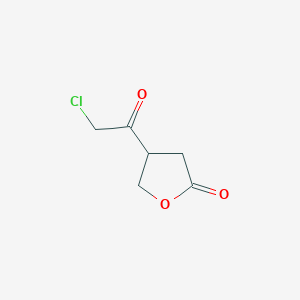
4-(2-Chloroacetyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroacetyl)oxolan-2-one, also known as 2-Chloroacetoacetic acid lactone, is a chemical compound that has been widely used in scientific research. This compound is a lactone derivative of 2-chloroacetoacetic acid and has been shown to have significant biological activity.
Wirkmechanismus
The mechanism of action of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in DNA synthesis and repair. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties. In addition, the compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one in lab experiments is its potent biological activity. This compound has been shown to have significant antitumor, antibacterial, and antifungal properties, making it a useful tool for investigating these areas of research. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
Zukünftige Richtungen
There are a number of future directions for research on 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease. Another area of research could be to investigate the compound's mechanism of action in greater detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies could be carried out to investigate the compound's potential as an antibacterial and antifungal agent.
Synthesemethoden
The synthesis of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one can be achieved through the reaction of 2-chloroacetoacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an intramolecular cyclization to form the lactone ring, resulting in the formation of 4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one.
Wissenschaftliche Forschungsanwendungen
4-(4-(2-Chloroacetyl)oxolan-2-oneyl)oxolan-2-one has been widely used in scientific research due to its biological activity. This compound has been shown to have antitumor, antibacterial, and antifungal properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
131953-06-5 |
|---|---|
Produktname |
4-(2-Chloroacetyl)oxolan-2-one |
Molekularformel |
C6H7ClO3 |
Molekulargewicht |
162.57 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-2-5(8)4-1-6(9)10-3-4/h4H,1-3H2 |
InChI-Schlüssel |
MUCZGZBODIABCQ-UHFFFAOYSA-N |
SMILES |
C1C(COC1=O)C(=O)CCl |
Kanonische SMILES |
C1C(COC1=O)C(=O)CCl |
Synonyme |
2(3H)-Furanone, 4-(chloroacetyl)dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



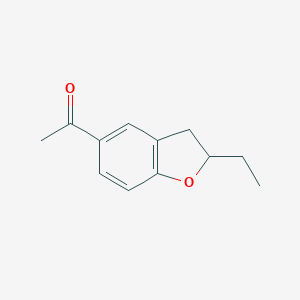

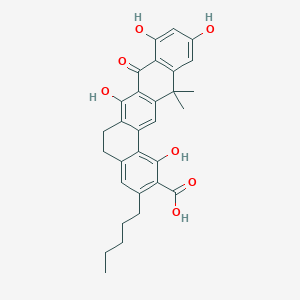
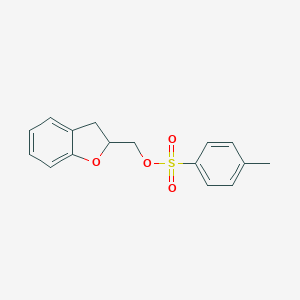
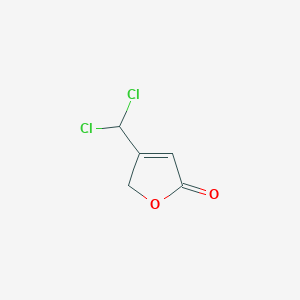
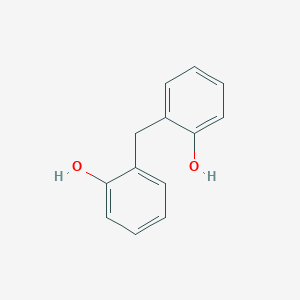
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
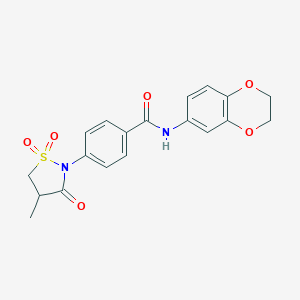
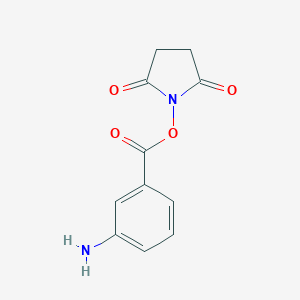
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
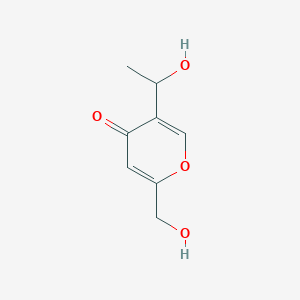
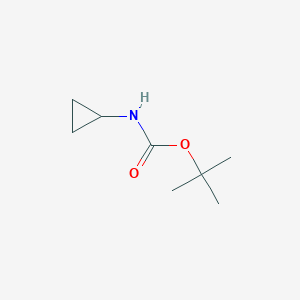
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)